N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a 3,4,5-trimethoxybenzamide moiety at position 2. This compound belongs to a class of oxadiazole derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O5/c1-25-13-6-9(7-14(26-2)15(13)27-3)16(24)21-18-23-22-17(28-18)11-8-10(19)4-5-12(11)20/h4-8H,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBYLWQTZDSPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxadiazole intermediate.
Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the oxadiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dichlorophenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may act as an inhibitor of protein kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
The target compound differs from analogs primarily in the substitution pattern on the oxadiazole ring. Key comparisons include:
*TMP: Trimethoxyphenyl
Key Observations :
- Electron Effects : The dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or sulfanyl substituents, which may enhance oxidative stability and receptor binding .
Comparison with Benzofuran and Bis-Benzamide Analogs
and describe compounds with alternative aromatic systems:
- N-[2-(4-Chlorobenzoyl)-3-methylbenzofuran-5-yl]-3,4,5-trimethoxybenzamide (): Replaces the oxadiazole core with a benzofuran ring. Benzofuran systems exhibit distinct electronic profiles due to fused aromaticity, which may alter pharmacokinetics compared to oxadiazoles .
- N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide) (): A dimeric structure with two trimethoxybenzamide groups. The doubled molecular weight (~700–800 g/mol) likely reduces bioavailability compared to the monomeric target compound .
Physicochemical Properties
- Melting Points : Analogs with sulfanyl or acetamide substituents (e.g., –3, 8) exhibit melting points between 134–178°C, influenced by hydrogen bonding and molecular symmetry. The target compound’s higher molecular weight and rigid dichlorophenyl group may elevate its melting point beyond this range .
- Solubility: The dichlorophenyl group may reduce aqueous solubility compared to methoxy-substituted analogs, necessitating formulation strategies (e.g., nanoemulsions, as in ) for drug delivery .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dichlorophenyl group and an oxadiazole ring, which contribute to its distinctive chemical properties and biological effects.
This compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may inhibit protein kinases, which are crucial for cell signaling and proliferation processes. The exact mechanisms remain under investigation but indicate potential therapeutic applications in treating diseases associated with dysregulated cell signaling.
Antitumor Activity
Research has highlighted the potential antitumor properties of this compound. A study indicated that derivatives with similar structural characteristics exhibited significant cytotoxic effects against various cancer cell lines, including MGC-803 (human gastric cancer) and MCF-7 (human breast cancer) cells . The antiproliferative activity was assessed using IC50 values across multiple cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MGC-803 | 20.47 ± 2.07 |
| MCF-7 | 43.42 ± 3.56 |
| HepG-2 | 35.45 ± 2.03 |
| MFC | 23.47 ± 3.59 |
The flow cytometry results indicated that these compounds could induce apoptosis and cause cell cycle arrest in the G1 phase in a dose-dependent manner .
Enzyme Inhibition
The compound's interaction studies suggest it may bind to various biological targets, particularly protein kinases. This binding affinity is crucial for understanding its mechanism of action and evaluating its therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological evaluation of compounds related to this compound:
- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines.
- Mechanistic Studies : Investigations into the compound's mechanism revealed potential pathways involving apoptosis induction and cell cycle modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
